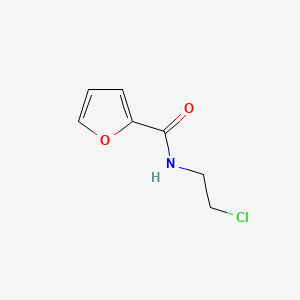

N-(2-Chloroethyl)-2-furamide

Description

Structure

3D Structure

Properties

CAS No. |

63003-69-0 |

|---|---|

Molecular Formula |

C7H8ClNO2 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

N-(2-chloroethyl)furan-2-carboxamide |

InChI |

InChI=1S/C7H8ClNO2/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) |

InChI Key |

FWFRKOQCZMBNKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N 2 Chloroethyl 2 Furamide

Strategic Approaches to Amide Bond Formation in N-(2-Chloroethyl)-2-furamide Synthesis

The formation of the amide bond is the cornerstone of the synthesis of this compound. This can be accomplished through both well-established conventional methods and more contemporary advanced techniques.

The most traditional and widely employed method for synthesizing this compound involves the reaction of an activated derivative of 2-furoic acid, typically 2-furoyl chloride, with 2-chloroethylamine (B1212225) or its hydrochloride salt. evitachem.com This method, a variation of the Schotten-Baumann reaction, is valued for its simplicity and the general availability of the starting materials. fishersci.it

The reaction between an acyl chloride and an amine is often vigorous and exothermic. It proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of 2-chloroethylamine attacks the electrophilic carbonyl carbon of 2-furoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. khanacademy.org

A base is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. fishersci.itlibretexts.org Both organic bases, such as triethylamine (B128534) or pyridine (B92270), and inorganic bases like sodium carbonate can be used. The choice of solvent and base can influence reaction rate and product purity. hud.ac.uk For instance, the reaction can be carried out in aprotic solvents like dichloromethane (B109758) (DCM) or under biphasic aqueous-organic conditions. fishersci.ithud.ac.uk Yields for this type of synthesis are reported to be in the range of 50% to 85%, depending on the specific conditions employed. evitachem.com

| Parameter | Option 1 | Option 2 | Comment |

|---|---|---|---|

| Furan (B31954) Source | 2-Furoyl Chloride | 2-Furoic Acid | Acyl chloride is more reactive but may require a separate synthesis step. |

| Amine Source | 2-Chloroethylamine | 2-Chloroethylamine HCl | The hydrochloride salt is more stable and common but requires additional base. |

| Base | Organic (e.g., Triethylamine, Pyridine) | Inorganic (e.g., NaHCO₃, K₂CO₃) | Organic bases are soluble in organic solvents; inorganic bases are often used in biphasic systems and can simplify workup. hud.ac.uk |

| Solvent | Aprotic (e.g., DCM, THF, DMF) | Aqueous/Biphasic | Choice depends on the solubility of reactants and the base used. evitachem.comfishersci.it |

Beyond conventional protocols, a variety of advanced methods offer alternative pathways for amide bond formation, often providing advantages in terms of mildness, efficiency, and sustainability. numberanalytics.comnumberanalytics.com While this compound is not chiral, these methods are pertinent to the broader class of furan-2-carboxamides.

Catalytic Amidation: Transition metal catalysts based on palladium, copper, or nickel can facilitate the coupling of amines with carboxylic acid derivatives under milder conditions than traditional methods. numberanalytics.com Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), and biocatalysts, like lipases, also promote amide bond formation, offering alternatives that can reduce metal contamination and increase selectivity. numberanalytics.comnumberanalytics.com

Coupling Reagents: The field of peptide chemistry has produced a vast array of coupling reagents (e.g., HATU, HBTU, EDC) that activate carboxylic acids towards nucleophilic attack by amines. fishersci.it These reagents are highly efficient but can be expensive.

Visible-Light Mediated Amidation: As part of a push towards green chemistry, methods using visible light as an energy source have been developed. Photocatalytic systems can generate acyl radicals that combine with amines to form amides under ambient conditions. nih.gov

Three-Component Reactions: An innovative approach involves the reaction of isocyanides, alkyl halides, and water to rapidly form amides. catrin.com This method bypasses the need for carboxylic acids or amines as starting materials, offering a novel and versatile route to complex amides. catrin.com

Stereoselective Methods: For the synthesis of chiral amides, techniques that provide stereochemical control are crucial. These include the use of chiral catalysts or auxiliaries. numberanalytics.com A stereoretentive Ritter-type reaction has been developed for converting cyclic alcohols to amides, showcasing the high level of control possible in modern amidation chemistry. nih.gov

| Method | Principle | Key Advantage | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Metal-catalyzed cross-coupling of amines and acid derivatives. | Milder conditions, high efficiency. | numberanalytics.com |

| Biocatalysis (Enzymes) | Enzymes like lipases catalyze amide formation. | High selectivity, environmentally friendly. | numberanalytics.com |

| Visible-Light Photoredox Catalysis | Light-induced generation of reactive intermediates. | Green chemistry, mild conditions. | nih.gov |

| Isocyanide-Based Multicomponent Reaction | Reaction of isocyanide, alkyl halide, and water. | High versatility, novel pathway. | catrin.com |

Introduction and Functionalization of the 2-Chloroethyl Moiety

The 2-chloroethyl group is a key feature of the target molecule, providing a reactive handle for further chemical modification. This moiety can be introduced by using a pre-functionalized precursor or by functionalizing a precursor alcohol.

An alternative synthetic route to this compound involves the initial synthesis of N-(2-hydroxyethyl)-2-furamide, followed by chlorination of the terminal hydroxyl group. This precursor can be readily prepared by the amidation of 2-furoic acid or its ester with ethanolamine.

The subsequent chlorination of the primary alcohol is a standard transformation in organic synthesis. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). exsyncorp.comgoogleapis.com The reaction mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. A base, such as pyridine, or the chloride ion itself then deprotonates the intermediate to form an alkyl chlorosulfite. The final step is an internal nucleophilic substitution (Sₙi mechanism) where the chloride from the chlorosulfite attacks the carbon, leading to the chlorinated product and the evolution of sulfur dioxide and HCl gases. When a base like pyridine is used, the mechanism can shift to a standard Sₙ2 pathway, involving an external attack by a chloride ion.

Other halogenating agents capable of converting primary alcohols to chlorides include combinations like tetraethylammonium (B1195904) halide with [Et₂NSF₂]BF₄ (XtalFluor-E). researchgate.net

The most direct approach to incorporating the 2-chloroethyl chain is through the use of a pre-synthesized precursor, namely 2-chloroethylamine. evitachem.com This chemical is typically handled as its more stable hydrochloride salt. exsyncorp.com

The synthesis of 2-chloroethylamine hydrochloride itself is an important aspect of the precursor chemistry. It is commonly prepared from ethanolamine. google.com Two primary methods exist for this transformation:

Reaction with Thionyl Chloride: Ethanolamine hydrochloride is reacted with thionyl chloride, often in a water-insoluble solvent. googleapis.comchemicalbook.com This method is efficient but produces sulfur dioxide and hydrogen chloride as byproducts.

Reaction with Hydrogen Chloride: A greener alternative involves using hydrogen chloride directly as the chlorinating agent, with an organic acid serving as a catalyst. google.com This method avoids the generation of polluting sulfur-based gases. google.com

| Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | High reactivity, well-established. | Produces SO₂ and HCl gas byproducts. | googleapis.comchemicalbook.com |

| Hydrogen Chloride (HCl) | Greener (avoids SO₂), uses readily available materials. | May require a catalyst and specific conditions to drive the reaction. | google.com |

Derivatization of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various chemical modifications, primarily through electrophilic aromatic substitution. numberanalytics.comchemicalbook.com This allows for the synthesis of a diverse library of analogs.

Due to the presence of the C2-carboxamide group, electrophilic attack preferentially occurs at the C5 position. pearson.com This regioselectivity is dictated by the superior stability of the carbocation intermediate (sigma complex) formed during attack at an alpha-position (C2 or C5) compared to a beta-position (C3 or C4). chemicalbook.comquora.com The oxygen atom's lone pairs effectively stabilize the positive charge through resonance when the electrophile adds to the C5 position.

Common electrophilic substitution reactions applicable to the furan ring include:

Nitration: Can be achieved using reagents like a mixture of nitric acid and acetic anhydride (B1165640) to introduce a nitro group (-NO₂) at the C5 position. numberanalytics.com

Halogenation: Bromination, for example, can be performed with bromine (Br₂) in a suitable solvent to yield the 5-bromo derivative. numberanalytics.compearson.com

Formylation: The Vilsmeier-Haack reaction can introduce a formyl group (-CHO).

Acylation: Friedel-Crafts acylation can attach acyl groups to the ring.

In addition to substitution, the furan ring can participate in cycloaddition reactions. N-acylaminofurans are known to undergo Diels-Alder reactions with electron-deficient dienophiles, such as certain alkynes. soton.ac.uk This reaction can lead to the formation of substituted phenols after a spontaneous ring-opening of the initial cycloadduct, providing a pathway to entirely different molecular scaffolds. soton.ac.uk

| Reaction Type | Typical Reagents | Position of Attack | Resulting Group | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | HNO₃ / Acetic Anhydride | C5 | -NO₂ | numberanalytics.com |

| Electrophilic Bromination | Br₂ / Dioxane | C5 | -Br | pearson.com |

| Diels-Alder Cycloaddition | Electron-deficient alkynes | C2 and C5 | Fused ring system (can rearrange) | soton.ac.uk |

Electrophilic and Nucleophilic Substitution Strategies on the Furan Moiety

The furan ring exhibits distinct reactivity patterns that can be harnessed for synthetic diversification.

Electrophilic Aromatic Substitution:

Furan is a π-electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene. chemicalbook.com This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which stabilizes the cationic intermediate (sigma complex) formed during the reaction. quora.comquora.com

Regioselectivity: Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the C2 (or α) position. chemicalbook.compearson.com This is because the intermediate carbocation formed by attack at C2 is stabilized by three resonance structures, whereas attack at the C3 (or β) position results in a less stable intermediate with only two resonance contributors. quora.comlibretexts.org This inherent selectivity is fundamentally important for the synthesis of precursors to this compound, ensuring the carboxamide group is positioned at C2. Common electrophilic substitution reactions applicable to furan include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution:

In contrast to its high reactivity towards electrophiles, the electron-rich furan ring is generally resistant to nucleophilic aromatic substitution (SNAr). quimicaorganica.org Direct displacement of a leaving group by a nucleophile is challenging because the intermediate (Meisenheimer complex) would involve placing a negative charge on an already electron-rich ring system. quimicaorganica.orgedurev.in

However, nucleophilic substitution can be facilitated under specific conditions:

Presence of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), on the furan ring can activate it towards nucleophilic attack. quimicaorganica.org For instance, a Knoevenagel condensation of 5-substituted-2-furaldehydes with malononitrile (B47326) yields a product with a powerful electron-withdrawing group at C2, which can then undergo nucleophilic substitution at the C5 position by secondary amines like piperidine (B6355638) or morpholine. tandfonline.comtandfonline.com This strategy allows for the introduction of various substituents onto the furan ring of a pre-formed furamide scaffold.

Cycloaddition Reactions Involving Furan

The furan ring can act as a conjugated diene in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. quora.comnih.gov This reaction provides a powerful tool for converting the planar aromatic furan core into complex, three-dimensional oxabicyclic structures (oxanorbornenes), which can serve as versatile synthetic intermediates. quora.com

Reactivity and Dienophiles: Furan reacts readily with electron-deficient dienophiles, such as maleimides and maleic anhydride. mdpi.com The reaction is often reversible, and the retro-Diels-Alder reaction can be favored at higher temperatures. nih.gov

Stereoselectivity: The Diels-Alder reaction of furan typically yields a mixture of endo and exo diastereomers. The endo product is usually formed faster under kinetic control (lower temperatures), while the exo product is more thermodynamically stable and is favored under thermodynamic control (higher temperatures). nih.govmdpi.com The choice of dienophile, solvent, and catalyst can influence the diastereoselectivity of the cycloaddition. nih.gov

Applications: The resulting oxanorbornene adducts can be further transformed. For example, cleavage of the ether bridge can lead to substituted cyclohexene (B86901) derivatives, providing access to a wide range of carbocyclic structures from a furan-based starting material. quora.com Intramolecular Diels-Alder reactions of furans tethered to a dienophile have also been developed, offering efficient routes to complex fused ring systems. rsc.org

Table 1: Selectivity in Furan Diels-Alder Reactions This interactive table summarizes the typical stereochemical outcomes of Diels-Alder reactions involving furan derivatives.

| Diene | Dienophile | Control | Major Product | Reference |

|---|---|---|---|---|

| Furan | Maleimide | Kinetic (Low Temp.) | endo adduct | mdpi.com |

| Furan | Maleimide | Thermodynamic (High Temp.) | exo adduct | nih.govmdpi.com |

| 2-Alkyl Furans | N-Methyl Maleimide | Not specified | exo adduct (undergoes ROMP) | mdpi.com |

| Furfural (B47365) Derivatives | Alkenes | Thermodynamic (High Temp.) | exo adduct | nih.gov |

Analog Synthesis and Structural Diversification based on this compound Core

The this compound scaffold is a versatile platform for generating diverse chemical libraries. Modifications can be targeted at the furan ring, the amide linkage, or the chloroethyl side chain.

Furan Ring Modification: As detailed in sections 2.3.1 and 2.3.2, electrophilic substitution, activated nucleophilic substitution, and cycloaddition reactions can be used to introduce a wide array of functional groups and ring systems onto the furan moiety. For example, nitration followed by reduction could introduce an amino group, providing a handle for further derivatization.

Side Chain Modification: The chloroethyl group is a reactive handle for nucleophilic substitution. The chlorine atom can be displaced by various nucleophiles, such as amines, azides, thiols, or alkoxides, to generate a library of analogs with different terminal functional groups. This approach is common in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, analogous syntheses involving the condensation of bis-(2-chloroethylamine) with anilines are used to generate piperazine-containing structures. jocpr.com

Amide and Ester Analogs: The core synthetic strategy can be adapted to produce a wide range of related compounds. By varying the amine component, analogs with different alkyl or aryl substituents on the nitrogen can be prepared. For example, using furfurylamine (B118560) instead of 2-chloroethylamine would yield N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net Similarly, replacing the amine with an alcohol, such as furfuryl alcohol, in an esterification reaction with 2-furoic acid leads to the corresponding furan-containing esters. researchgate.net

Polymer Synthesis: The bifunctional nature of furan derivatives, such as 2,5-furandicarboxylic acid, allows for their use as monomers in polymerization reactions. dtic.mil This has led to the development of bio-based polyamides and poly(ester amides). mdpi.comrsc.org These polymers represent a significant structural diversification, extending the furan-amide motif into macromolecular architectures with unique material properties. dtic.milnih.gov

Table 2: Examples of Structural Diversification from Furan-2-Carboxylic Acid Precursors This interactive table illustrates the synthesis of various furan-based amides and esters, demonstrating the versatility of the core structure.

| Furan Precursor | Amine/Alcohol Component | Coupling Method/Reagent | Product | Reference |

|---|---|---|---|---|

| 2-Furoic Acid | 2-Chloroethylamine | Acyl Chloride | This compound | evitachem.com |

| 2-Furoic Acid | Furfurylamine | DMT/NMM/TsO⁻ (Microwave) | N-(Furan-2-ylmethyl)furan-2-carboxamide | researchgate.net |

| 2-Furoic Acid | Furfuryl Alcohol | DMT/NMM/TsO⁻ (Microwave) | Furan-2-ylmethyl furan-2-carboxylate | researchgate.net |

| 2,5-Furandicarboxylic Acid | p-Phenylenediamine | Interfacial Polymerization | Furan-based Polyamide | dtic.mil |

| 2,5-Furandimethanol | BOC-glycine | DCC | BOC-glycine 2,5-furandimethyl ester | mdpi.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of N 2 Chloroethyl 2 Furamide

Reactivity Profile of the 2-Chloroethyl Group

The 2-chloroethyl group is a well-known alkylating agent, and its reactivity in N-(2-Chloroethyl)-2-furamide is central to the molecule's chemical transformations. This reactivity is primarily governed by the carbon-chlorine bond, which is susceptible to nucleophilic attack.

The 2-chloroethyl group of this compound can undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being dependent on the reaction conditions, such as the nature of the nucleophile and the solvent. transformationtutoring.commasterorganicchemistry.comstackexchange.comsavemyexams.comorgoreview.com In an Sₙ2 (bimolecular nucleophilic substitution) reaction, a strong nucleophile directly attacks the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry in a single, concerted step. transformationtutoring.commasterorganicchemistry.comThe rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, negatively charged nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. transformationtutoring.com Conversely, the Sₙ1 (unimolecular nucleophilic substitution) pathway involves a two-step mechanism. The first and rate-determining step is the departure of the chloride ion to form a carbocation intermediate. This is followed by a rapid attack of a nucleophile on the carbocation. transformationtutoring.commasterorganicchemistry.comSₙ1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. transformationtutoring.comFor primary alkyl halides like the 2-chloroethyl group, the Sₙ1 pathway is generally less favored unless there is a stabilizing factor for the carbocation.

The amide group's electronic properties can influence the carbocation's stability and thus the likelihood of an Sₙ1 versus Sₙ2 reaction. The electron-withdrawing nature of the furanoyl group can destabilize the adjacent carbocation, making the Sₙ1 pathway less probable compared to other N-(2-chloroethyl) derivatives.

Table 1: Factors Influencing Sₙ1 vs. Sₙ2 Reactions in N-(2-Chloroethyl) Amides

| Factor | Sₙ1 Pathway | Sₙ2 Pathway | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The primary nature of the 2-chloroethyl group favors Sₙ2. transformationtutoring.commasterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) | The choice of nucleophile is critical in determining the reaction pathway. |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., DMSO, DMF) | Solvent choice can be used to direct the reaction towards the desired mechanism. transformationtutoring.com |

| Leaving Group | Good leaving group required | Good leaving group required | Chlorine is a reasonably good leaving group. |

A significant reaction pathway for N-(2-chloroethyl) amides is intramolecular cyclization. In the presence of a base, the amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group to form a five-membered ring, a 2-oxazoline derivative. This reaction is a key transformation for many compounds containing the N-(2-chloroethyl)amide moiety. The mechanism involves the deprotonation of the amide nitrogen by a base, increasing its nucleophilicity. The resulting amidate anion then undergoes an intramolecular Sₙ2 reaction, displacing the chloride ion. The rate of this cyclization is dependent on the basicity of the medium and the nature of the substituent on the acyl group. The electron-withdrawing furan (B31954) ring may influence the acidity of the amide proton and the nucleophilicity of the resulting anion.

Studies on related N-(2-chloroethyl)benzamides have shown that these cyclization reactions can proceed readily. researchgate.netnih.govIt is proposed that this compound would undergo a similar transformation to yield 2-(furan-2-yl)-4,5-dihydrooxazole.

Table 2: Proposed Intramolecular Cyclization of this compound

| Reactant | Conditions | Major Product |

| This compound | Base (e.g., NaOH, K₂CO₃) | 2-(Furan-2-yl)-4,5-dihydrooxazole |

Under strongly basic conditions, an alternative to substitution is the E2 (bimolecular elimination) reaction. In this pathway, a strong base abstracts a proton from the carbon adjacent to the one bearing the chlorine, leading to the formation of an alkene and the elimination of HCl. iitk.ac.inFor this compound, this would result in the formation of N-vinyl-2-furamide.

The competition between substitution (Sₙ2) and elimination (E2) is influenced by the steric hindrance around the reaction center and the basicity versus nucleophilicity of the reagent. Sterically hindered strong bases tend to favor elimination. Given that the 2-chloroethyl group is primary and relatively unhindered, substitution reactions are generally more common than elimination reactions. However, under specific conditions with a strong, non-nucleophilic base, the formation of the vinyl amide could be observed.

Reactivity of the Furan Ring System

The furan ring in this compound is an aromatic system, but its reactivity is significantly different from that of benzene. The oxygen heteroatom influences the electron distribution and makes the ring more susceptible to certain reactions while being sensitive to acidic conditions. pharmaguideline.com

Furan is considered an electron-rich aromatic heterocycle. However, the 2-amido substituent in this compound is an electron-withdrawing group, which deactivates the furan ring towards electrophilic aromatic substitution. vpscience.orgElectrophilic attack, if it occurs, is directed to the C5 position, as the C2 position is blocked and the directing effect of the acyl group favors substitution at the position meta to it (C4) and para to the ring oxygen (C5). vpscience.org Reactions such as nitration and halogenation, which readily occur with furan itself, would require harsher conditions for this compound due to the deactivating effect of the 2-acyl group. pharmaguideline.comDespite this deactivation, some Diels-Alder reactions with reactive dienophiles have been shown to occur with 2-furoic acid derivatives, suggesting that the furan ring retains some diene character. rsc.orgrsc.org

The furan ring is susceptible to ring-opening reactions, particularly under oxidative or strongly acidic conditions. pharmaguideline.comThe presence of the electron-withdrawing 2-amido group can influence the stability of the ring. Photodegradation studies on related furan carboxamides have shown that the furan ring can react with photochemically produced reactive species like singlet oxygen, leading to degradation. acs.orgnih.govacs.orgThis suggests that this compound could be susceptible to environmental degradation through similar pathways.

Under certain conditions, the furan ring can be opened to form unsaturated dicarbonyl compounds. For instance, oxidation of furans can lead to the formation of enediones. Thermal degradation studies on related furan-2-carboxamide complexes have also been reported, indicating that the furan moiety can be a point of decomposition at elevated temperatures. researchgate.net

Pericyclic Reactions and Their Mechanisms

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state. ebsco.commdpi.com These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by the simultaneous formation and breaking of bonds without the involvement of ionic or radical intermediates. ebsco.com Their outcomes are often dictated by the principles of orbital symmetry.

For this compound, the most relevant pericyclic reaction is the [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.org In this reaction, the furan ring can act as a conjugated diene (a 4π-electron system), reacting with a dienophile (a 2π-electron system) to form a 7-oxabicyclo[2.2.1]heptene derivative. rsc.org

Mechanism and Reactivity: The general mechanism involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the furan diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. askfilo.com Historically, the aromaticity of furan and the presence of electron-withdrawing groups were considered to limit its reactivity as a diene. mdpi.comrsc.org However, recent studies have demonstrated that electron-poor furans, including 2-furamides and other 2-furoic acid derivatives, are indeed reactive dienes in Diels-Alder reactions, particularly with electron-poor dienophiles like maleimides. rsc.orgresearchgate.net These reactions can be significantly enhanced when conducted in water. rsc.org

The reaction with a symmetric dienophile like N-phenylmaleimide would yield a bicyclic adduct. The stereochemistry of the reaction typically favors the exo isomer for furan adducts due to thermodynamic stability, although the endo product, favored by secondary orbital interactions, can sometimes be formed. wikipedia.org

It is important to note that the Diels-Alder reaction involving furans is often reversible. mdpi.com The forward reaction is favored at lower temperatures, while higher temperatures can induce a retro-Diels-Alder reaction, leading back to the starting materials. wikipedia.org

While other classes of pericyclic reactions, such as electrocyclic ring-opening or sigmatropic rearrangements, are theoretically possible, there is a lack of specific literature documenting these pathways for this compound.

Transformations of the Amide Linkage

The amide bond is a cornerstone of peptide chemistry and is known for its considerable stability. However, it can be transformed through various reactions, most notably hydrolysis, reduction, and oxidation.

Hydrolytic Stability and Mechanistic Pathways

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is generally a slow process that requires harsh conditions such as strong acids or bases and elevated temperatures. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating the amine as its protonated salt and yielding the carboxylic acid (2-furoic acid).

Base-Promoted Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide anion (a poor leaving group), which is subsequently protonated by the solvent to yield the free amine, N-(2-chloroethyl)amine, and the carboxylate salt of 2-furoic acid. acs.org The loss of the hydroxide ion from the tetrahedral intermediate is often thermodynamically favored, meaning oxygen exchange can occur faster than hydrolysis.

| Parameter | Value | Unit |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 18.0 | kcal/mol |

| ΔS‡ (Entropy of Activation) | -22 | cal/mol·K (eu) |

| ΔG‡ (Gibbs Free Energy of Activation at 298 K) | 24.6 | kcal/mol |

Reduction and Oxidation Reactions of the Amide Functionality

Reduction: The amide functionality can be completely reduced to an amine. Strong reducing agents are required for this transformation, with Lithium Aluminium Hydride (LiAlH₄) being the most common reagent. byjus.comlibretexts.org Less reactive reagents like sodium borohydride (B1222165) are generally ineffective. The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. The resulting tetrahedral intermediate collapses, and the oxygen atom is eliminated as a metal alkoxide complex, forming a transient, highly reactive iminium ion. A second hydride ion then rapidly attacks the iminium carbon, yielding the final amine product after an aqueous workup. masterorganicchemistry.com For this compound, this reaction would yield the corresponding secondary amine, N-(2-chloroethyl)-1-(furan-2-yl)methanamine.

Oxidation: Based on available literature, the direct oxidation of the amide functionality in this compound is not a well-documented transformation.

Kinetic and Thermodynamic Analyses of Key Reactions of this compound

A quantitative understanding of the reactions of this compound requires kinetic and thermodynamic data, which is scarce for this specific molecule. However, by examining analogous systems, a qualitative assessment of the reaction dynamics can be made.

Intramolecular Cyclization: A key reaction pathway available to N-(2-chloroethyl) amides and related structures is the intramolecular cyclization via neighboring group participation. The nitrogen atom can act as an internal nucleophile, displacing the chloride to form a highly reactive three-membered aziridinium (B1262131) ion. Kinetic studies on similar tertiary β-chloroethylamines show this cyclization to be the rate-determining step in subsequent reactions with nucleophiles. researchgate.net This Sɴi reaction is crucial as the resulting aziridinium ion is a potent alkylating agent.

Hydrolysis: The rate of amide hydrolysis is governed by the activation energy (ΔG‡), which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. acs.org As shown in Table 1 for a model system, amide hydrolysis typically has a high activation enthalpy, reflecting the stability of the amide bond, and a negative entropy of activation, indicative of an ordered, associative transition state. acs.org

Diels-Alder Reaction: The thermodynamics of the furan Diels-Alder reaction are critical due to its reversibility. The reaction is an equilibrium process, and the position of this equilibrium (governed by the Gibbs free energy change, ΔG) is highly dependent on the structure of the reactants and the reaction conditions. mdpi.com For many furan derivatives, the reaction is enthalpically driven (ΔH < 0) but entropically disfavored (ΔS < 0) because two molecules combine to form one, leading to a loss of translational entropy. This explains why lower temperatures favor the formation of the adduct.

Table of Mentioned Compounds

| Common Name | IUPAC Name |

|---|---|

| This compound | N-(2-chloroethyl)furan-2-carboxamide |

| 2-Furoic acid | Furan-2-carboxylic acid |

| N-(2-chloroethyl)amine | 2-chloroethan-1-amine |

| N-phenylmaleimide | 1-phenyl-1H-pyrrole-2,5-dione |

| Lithium Aluminium Hydride | Lithium tetrahydridoaluminate |

| N-(2-chloroethyl)-1-(furan-2-yl)methanamine | N-(2-chloroethyl)-1-(furan-2-yl)methanamine |

Computational and Theoretical Studies on N 2 Chloroethyl 2 Furamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine the distribution of electrons and predict regions of a molecule that are susceptible to chemical reactions.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance. utexas.eduossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ossila.comresearchgate.net

For N-(2-Chloroethyl)-2-furamide, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the amide nitrogen, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group and the chloroethyl moiety, indicating these are the regions most susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.com

Table 1: Illustrative Frontier Orbital Energies for this compound Note: These values are representative examples based on theoretical principles for similar structures and are used for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.8 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| ΔE (Gap) | 5.6 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing varying charge potentials. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are attractive to nucleophiles.

In this compound, the MESP would show a significant negative potential (red) around the carbonyl oxygen and the oxygen atom in the furan ring due to the high electronegativity of oxygen. The amide nitrogen would also contribute to this electron-rich region. In contrast, the hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The chloroethyl group would also show areas of varying potential, influenced by the electronegative chlorine atom.

Global and local reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. rsc.orgresearchgate.net Global indices describe the reactivity of the molecule as a whole, while local indices pinpoint the most reactive sites within the molecule. rsc.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for donating electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (μ²/2η, where μ is the chemical potential, -χ).

Table 2: Hypothetical Global Reactivity Descriptors for this compound Note: These values are calculated from the illustrative data in Table 1 and serve as a theoretical example.

| Descriptor | Value | Interpretation |

| Ionization Potential (I) | 6.8 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.0 eV | Moderate ability to attract electrons. |

| Chemical Hardness (η) | 2.8 eV | Indicates good molecular stability. |

| Softness (S) | 0.357 eV⁻¹ | Reciprocal of hardness. |

| Electrophilicity Index (ω) | 2.86 eV | Represents the capacity to accept electrons. |

Local reactivity is often analyzed using Fukui functions, which identify the sites within the molecule most susceptible to electrophilic, nucleophilic, or radical attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. muni.cznih.gov By exploring the PES, one can identify stable conformations (energy minima) and the transition states (saddle points) that connect them. muni.cz For this compound, key conformational flexibility arises from the rotation around several single bonds:

The bond connecting the furan ring to the carbonyl group.

The C-N amide bond, which has a partial double-bond character and a significant rotational barrier.

The single bonds within the N-chloroethyl chain (N-CH₂, CH₂-CH₂Cl).

A systematic scan of the dihedral angles associated with these bonds would reveal the lowest energy conformers. This analysis helps in understanding which shapes the molecule is most likely to adopt and how easily it can transition between them. mdpi.comnih.gov

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and how molecules behave in solution or in the solid state. iitg.ac.inumich.edu For this compound, MD simulations can predict its aggregation behavior. nih.gov

The molecule possesses functional groups capable of forming specific intermolecular interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions can lead to the formation of dimers or larger aggregates. mdpi.com

Dipole-Dipole Interactions: The polar amide and furan groups can lead to significant dipole-dipole interactions.

π-π Stacking: The aromatic furan rings can stack on top of each other, contributing to molecular aggregation.

MD simulations in a solvent like water would reveal how the molecule interacts with its environment and whether it tends to self-associate or remain solvated. researchgate.netmdpi.com This information is critical for understanding its behavior in a biological or chemical system.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is dictated by two primary functional components: the chloroethylamide group and the furan ring. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms governing the bioactivation and subsequent reactions of this and structurally related compounds.

The N-(2-chloroethyl) moiety is a class of alkylating agent analogous to nitrogen mustards. Theoretical models demonstrate that its mechanism of action does not involve a simple direct SN2 displacement of the chloride ion. Instead, it proceeds through a more complex, multi-step pathway involving intramolecular cyclization, a process known as anchimeric assistance.

DFT calculations have been employed to map the energy profile of this transformation and characterize the transition state. nih.govtandfonline.com These studies show that the formation of the aziridinium (B1262131) ion is the most likely mechanism, with a significant energy barrier. nih.govacs.org For instance, the activation free energy for mechlorethamine (B1211372) has been calculated to be approximately 20.4 kcal/mol, which aligns well with experimental data. nih.gov The transition state is characterized by an elongated C-Cl bond and the concurrent formation of the C-N bond. tandfonline.com Explicit solvent models in these calculations have highlighted the crucial role of surrounding water molecules in stabilizing the transition state and the resulting charged intermediate through hydration. nih.govtandfonline.com Once formed, the strained aziridinium ion is a potent electrophile, readily attacked by biological nucleophiles such as the N7 position of guanine (B1146940) in DNA. biointerfaceresearch.com

Table 1: Computational Data on Aziridinium Ion Formation for Analogous Nitrogen Mustards

| Compound | Computational Method | Key Finding | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Mechlorethamine | Ab initio MD | Concerted mechanism via neighboring-group participation. | 20.4 | nih.gov |

| Chlorambucil Analogue | DFT | Aziridinium ion formation is the most likely mechanism. | 24.8 | nih.govacs.org |

| Nitrogen Mustards | DFT | Explicit water molecules stabilize the transition state. | N/A | tandfonline.com |

This table presents data from computational studies on compounds analogous to this compound to illustrate the general mechanism of nucleophilic activation.

The furan ring in this compound represents a second site of metabolic activation. It is well-established that furans can undergo oxidative metabolism catalyzed by cytochrome P450 (CYP450) enzymes, potentially leading to toxic reactive metabolites. nih.govresearchgate.net Computational models have been critical in understanding the specifics of this bioactivation.

The resulting furan epoxide is a highly reactive intermediate due to ring strain. nih.gov It can subsequently follow two main pathways:

Direct Nucleophilic Attack: The epoxide can be directly attacked by cellular nucleophiles, leading to covalent adducts. nih.gov

Ring Scission: The epoxide can undergo spontaneous ring-opening to form a highly reactive and toxic α,β-unsaturated dialdehyde (B1249045) intermediate, specifically a cis-enedione. researchgate.netnih.govnih.gov

Recent, more advanced DFT calculations have proposed that the toxic cis-enedione product may be formed directly from the oxygen-addition step in a concerted manner, bypassing the formation of a stable epoxide intermediate. nih.gov Computational approaches have been developed that can successfully predict whether a specific furan-containing molecule will be bioactivated by epoxidation, demonstrating high accuracy. nih.govwustl.edusci-hub.se

Table 2: Theoretical Pathway of Furan Ring Metabolic Activation

| Step | Description | Intermediate/Product | Computational Insight | Reference |

|---|---|---|---|---|

| 1 | Oxidation by CYP450 | Furan Epoxide | Rate-limiting step with an activation energy of ~12 kcal/mol. | nih.gov |

| 2a | Direct Reaction | Covalent Adducts | Epoxide reacts with cellular nucleophiles. | nih.gov |

| 2b | Ring Scission | cis-Enedione | Epoxide rearranges to a reactive dialdehyde. | researchgate.netnih.gov |

| Alt. | Concerted Pathway | cis-Enedione | Direct formation from O-addition without a stable epoxide intermediate. | nih.gov |

This table outlines the computationally predicted metabolic transformation of a furan ring, a key feature of this compound.

Structure-Activity Relationship (SAR) Derivation in Mechanistic Contexts

While specific experimental SAR studies on this compound are not extensively documented, a robust SAR can be derived from the mechanistic understanding provided by the computational studies described above. The biological activity of this compound is a composite function of two independent but crucial events: the alkylation potential of the chloroethylamide side chain and the metabolic activation of the furan ring.

The bis-(2-chloroethyl)amino group is fundamental for alkylating activity . youtube.com The chemical reactivity is governed by the nucleophilicity of the nitrogen atom. In this compound, the nitrogen is part of an amide linkage. Compared to an aliphatic amine, the electron-withdrawing nature of the adjacent carbonyl group from the 2-furamide (B1196590) moiety decreases the nucleophilicity of the nitrogen atom. This reduction in nucleophilicity is predicted to slow the rate of intramolecular cyclization to form the aziridinium ion, thereby moderating the compound's alkylating reactivity compared to more classical nitrogen mustards like mechlorethamine. youtube.com Any modification to the amide linker would directly impact the rate of activation.

The furan ring is a key determinant of metabolic activation and potential toxicity . Its susceptibility to CYP450-mediated oxidation is a critical factor. QSAR and 3D-QSAR studies on other series of furan-containing compounds have shown that electrostatic and hydrophobic properties significantly influence biological activity. bohrium.comsioc-journal.cn

Substituents on the Furan Ring: The electronic properties of any substituents on the furan ring would modulate its oxidation potential. Electron-donating groups would likely increase the electron density of the furan π-system, making it more susceptible to electrophilic attack by CYP450 enzymes and thus enhancing the rate of metabolic activation. Conversely, electron-withdrawing groups would be expected to decrease the rate of furan oxidation.

Predictive Models: Computational models that predict the likelihood of furan bioactivation based on molecular descriptors like adiabatic ionization potentials (AIPs) and condensation Fukui functions (CFFs) have been developed. nih.gov These tools can be used to quantitatively estimate how structural changes to the furan ring of this compound would alter its metabolic profile.

Table 3: Derived Structure-Activity Relationships for this compound

| Molecular Moiety | Structural Variation | Predicted Effect on Mechanism | Consequence for Activity | Reference |

|---|---|---|---|---|

| Chloroethylamide | Increased electron density on amide N | Faster aziridinium ion formation | Increased alkylating potency | biointerfaceresearch.comyoutube.com |

| Decreased electron density on amide N | Slower aziridinium ion formation | Decreased alkylating potency | youtube.com | |

| Furan Ring | Electron-donating substituents | Enhanced CYP450 oxidation | Increased rate of metabolic activation/potential toxicity | bohrium.com |

| Electron-withdrawing substituents | Reduced CYP450 oxidation | Decreased rate of metabolic activation/potential toxicity | nih.gov |

This table provides a summary of the structure-activity relationships derived from the mechanistic and computational insights discussed.

Analytical Methodologies for N 2 Chloroethyl 2 Furamide Research

Spectroscopic Characterization Techniques: Principles and Advanced Applications

Spectroscopic methods are indispensable for probing the molecular structure of N-(2-Chloroethyl)-2-furamide. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information regarding its functional groups, connectivity, and electronic environment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. When the molecule is irradiated with energy corresponding to these vibrational frequencies, it can absorb this energy, leading to a transition to a higher vibrational state.

In IR spectroscopy, the absorption of infrared light is measured, while Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. While both techniques probe the vibrational modes of a molecule, they are governed by different selection rules. IR transitions require a change in the dipole moment of the molecule during the vibration, whereas Raman transitions depend on a change in the polarizability. Consequently, some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa, making the two techniques complementary.

For this compound, vibrational spectroscopy is crucial for confirming the presence of its key functional groups. The expected vibrational frequencies can be predicted by examining data from structurally similar compounds. For instance, studies on various furan (B31954) derivatives, amides, and halogenated hydrocarbons provide a reliable basis for spectral interpretation. researchgate.netglobalresearchonline.netuliege.be

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| N-H (Amide) | Stretching | 3300 - 3500 | IR (sharp), Raman (weak) |

| C-H (Furan Ring) | Stretching | 3100 - 3200 | IR, Raman |

| C=O (Amide I) | Stretching | 1630 - 1680 | IR (strong), Raman (strong) |

| N-H (Amide II) | Bending | 1520 - 1570 | IR (strong), Raman (medium) |

| C=C (Furan Ring) | Stretching | 1450 - 1550 | IR, Raman |

| C-N (Amide) | Stretching | 1200 - 1300 | IR, Raman |

| C-O-C (Furan Ring) | Asymmetric Stretching | 1150 - 1250 | IR (strong) |

| C-Cl (Chloroalkane) | Stretching | 600 - 800 | IR (strong), Raman (strong) |

This table is generated based on typical vibrational frequencies for the respective functional groups and data from analogous compounds.

Advanced applications of vibrational spectroscopy in the study of this compound could involve theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational spectra. globalresearchonline.net Comparing the calculated spectra with experimental data can provide a more detailed assignment of the vibrational modes and a deeper understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. Transitions between these states can be induced by radiofrequency radiation, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.

For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the connectivity of the atoms.

In the ¹H NMR spectrum, the chemical shift (δ) of each proton signal provides information about its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals are expected for the protons on the furan ring, the ethyl chain, and the amide N-H group. The protons on the furan ring will appear in the aromatic region, while the protons of the chloroethyl group will be in the aliphatic region. The amide proton often appears as a broad singlet. libretexts.orgchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-3 | ¹H | ~6.5 | - |

| Furan H-4 | ¹H | ~7.2 | - |

| Furan H-5 | ¹H | ~7.6 | - |

| N-H | ¹H | ~8.0 (broad) | - |

| -CH₂-N | ¹H | ~3.6 | - |

| -CH₂-Cl | ¹H | ~3.8 | - |

| Furan C-2 | ¹³C | - | ~147 |

| Furan C-3 | ¹³C | - | ~112 |

| Furan C-4 | ¹³C | - | ~118 |

| Furan C-5 | ¹³C | - | ~145 |

| C=O | ¹³C | - | ~160 |

| -CH₂-N | ¹³C | - | ~40 |

| -CH₂-Cl | ¹³C | - | ~43 |

This table is generated based on typical chemical shifts for the respective nuclei and data from analogous compounds such as 2-furoic acid and N-substituted amides. chemicalbook.comastr.ro

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals.

For this compound, the furan ring and the amide group constitute the primary chromophores. The conjugated system of the furan ring is expected to give rise to strong absorptions in the UV region. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the furan ring and the solvent used for the analysis. chemicalpapers.comchemicalpapers.com Studies on similar furan derivatives have shown characteristic absorption bands related to π → π* transitions. researchgate.net

Expected UV-Vis Absorption Data for this compound:

| Chromophore | Electronic Transition | Expected λ_max (nm) | Solvent |

| Furan Ring & Amide | π → π | 250 - 280 | Ethanol or Methanol |

| Carbonyl Group | n → π | > 300 (weak) | Non-polar solvent |

This table is generated based on typical UV-Vis absorption data for furan derivatives and amides. chemicalpapers.com

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has been electronically excited, can also be a valuable tool. While not all molecules fluoresce, those that do can be studied to gain insights into their electronic structure and environment. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its excited state.

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the different interactions of the sample components with the stationary phase.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. This compound, being a moderately polar compound, will have a characteristic retention time under specific chromatographic conditions. The purity of a sample can be assessed by the presence of a single major peak, and the area of this peak can be used for quantitative analysis against a standard of known concentration. nih.govunimore.it

Typical HPLC Parameters for the Analysis of this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., 260 nm) |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of a moderately polar organic compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds in a mixture, while MS provides information about the mass-to-charge ratio of the separated components, allowing for their identification.

This compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis. In the gas chromatograph, the compound would be vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Its retention time would be a key identifier.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a unique fingerprint of the compound. The molecular ion peak (M⁺) would confirm the molecular weight, and the fragmentation pattern would provide structural information. For this compound, characteristic fragments would be expected from the cleavage of the furan ring, the amide bond, and the loss of the chloroethyl group. nih.govgoogle.com

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Identity of Fragment |

| [M]⁺ | Molecular Ion |

| [M - Cl]⁺ | Loss of Chlorine |

| [M - C₂H₄Cl]⁺ | Loss of Chloroethyl group |

| Furan-C=O⁺ | Furoyl cation |

| Furan⁺ | Furan radical cation |

This table lists plausible fragments based on the structure of this compound and general fragmentation patterns of similar compounds. nist.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into the molecular structure, conformation, and intermolecular interactions that govern the properties of a compound in its solid state. For this compound, single-crystal X-ray diffraction studies have been instrumental in elucidating its detailed structural features.

The crystallographic investigation of this compound reveals its molecular geometry and packing in the crystal lattice. iucr.org The analysis confirms the covalent structure of the molecule, showing the connectivity between the furan ring, the amide linkage, and the chloroethyl group.

Key findings from the X-ray diffraction analysis indicate that the furan ring is essentially planar. The amide group's atoms are also found to be nearly coplanar. A significant structural detail is the relative orientation of the furan ring and the amide plane. In the solid state, the molecules of this compound are linked into chains by intermolecular hydrogen bonds. iucr.org Specifically, a hydrogen bond forms between the amide nitrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a crucial factor in the stabilization of the crystal packing.

The conformation of the 2-chloroethyl group is another critical aspect of the molecular structure. The torsion angle, which describes the rotation around the C-C bond of this group, dictates its spatial orientation relative to the rest of the molecule. The crystallographic data provides the precise values for these torsion angles, defining the group's conformation as antiperiplanar. iucr.org

The comprehensive data obtained from X-ray crystallography is summarized in the table below. These parameters define the unit cell of the crystal and the arrangement of the molecules within it.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 12.031 |

| b (Å) | 5.002 |

| c (Å) | 12.285 |

| β (°) | 99.33 |

| Volume (ų) | 730.0 |

| Z (Formula units/unit cell) | 4 |

This structural information is fundamental for understanding the physicochemical properties of this compound and serves as a basis for computational modeling and structure-activity relationship studies. The precise knowledge of the solid-state structure, including bond lengths, bond angles, and intermolecular forces, is essential for research in materials science and medicinal chemistry.

Exploration of N 2 Chloroethyl 2 Furamide in Mechanistic Biological Contexts Non Clinical

In Vitro Molecular and Cellular Target Identification and Engagement Mechanisms

The initial characterization of a compound's biological activity often begins with in vitro assays to identify its molecular targets and understand how it engages with them. For N-(2-Chloroethyl)-2-furamide, this involves examining its potential to interact with enzymes and cellular receptors.

While specific studies detailing the comprehensive enzyme inhibition profile of this compound are not extensively documented, the chemical structure suggests potential interactions with certain enzyme classes. The chloroethyl moiety is a key feature in mechanism-based inactivators. For instance, N-(2-chloroethyl)-N-methylphenylalanine has been designed as a mechanism-based inactivator of carboxypeptidase A. nih.gov This is achieved through the chloroethylamino group undergoing an intramolecular SN2 reaction to form a reactive aziridinium (B1262131) ion, which then covalently modifies a carboxylate residue (Glu-270) in the enzyme's active site, leading to irreversible inhibition. nih.gov It is plausible that this compound could operate via a similar mechanism, targeting enzymes with nucleophilic residues in their active sites.

Additionally, compounds containing a furamide moiety have been investigated as potential enzyme inhibitors. For example, N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide is a known inhibitor of quinone reductase 2 (NQO2), an enzyme implicated in the metabolic activation of certain drugs and toxins. researchgate.net The furan (B31954) ring in such compounds can play a crucial role in binding to the enzyme's active site. Therefore, this compound could potentially target enzymes where the furan scaffold can establish favorable interactions. However, without direct experimental evidence, the specific enzymes inhibited or activated by this compound and the associated pathways remain a subject for further investigation.

The interaction of this compound with specific cellular receptors is not well-characterized in publicly available literature. However, the structural components of the molecule can be compared to other known receptor ligands to postulate potential interactions. The furan ring is a component of various compounds that interact with a range of receptors. For example, certain furan derivatives have been explored for their activity at different receptor sites.

Cellular Mechanistic Studies (Excluding Human Clinical Data)

Cellular studies provide insight into how a compound affects cell physiology, including its ability to interact with genetic material and proteins, and its distribution within the cell.

The most anticipated mechanism of action for this compound at the cellular level is DNA alkylation, owing to its N-(2-chloroethyl) group. This functional group is characteristic of nitrogen mustards, a class of compounds known for their ability to covalently modify DNA. mdpi.com The process is initiated by an intramolecular cyclization of the chloroethyl side chain, which releases a chloride ion and forms a highly reactive aziridinium ion intermediate. oncohemakey.comresearchgate.net This electrophilic species is then susceptible to attack by nucleophilic centers in DNA. mdpi.com

The primary target for this alkylation is the N7 position of guanine (B1146940) bases. mdpi.comoncohemakey.com The initial reaction results in a mono-adduct. If a second reactive group were present, as in bis-(2-chloroethyl) agents, a second alkylation event could lead to the formation of DNA interstrand or intrastrand cross-links, which are particularly cytotoxic. oncohemakey.com While this compound is a monofunctional alkylating agent, the formation of mono-adducts can still have significant biological consequences. Alkylation at the N7 of guanine can lead to destabilization of the glycosidic bond and subsequent depurination, creating an abasic site in the DNA. It can also induce mispairing during DNA replication. mdpi.com

The efficiency and specific sites of DNA alkylation can be influenced by the rest of the molecule, which in this case is the 2-furamide (B1196590) group. This carrier group can affect the compound's transport into the cell and its affinity for DNA.

Table 1: Potential DNA Adducts Formed by Chloroethylating Agents

| Adduct Type | Description | Potential Consequence |

| N7-(2-hydroxyethyl)guanine | Formed after alkylation and subsequent hydrolysis. | Can be recognized and removed by DNA repair pathways. |

| N7-(2-chloroethyl)guanine | The initial mono-adduct formed. | Can lead to depurination or mispairing. |

| O6-alkylguanine | A less frequent but highly mutagenic lesion. | Can cause G:C to A:T transition mutations if not repaired. oncohemakey.com |

This table is based on the known reactivity of chloroethylating agents in general and represents potential, not confirmed, adducts for this compound.

In addition to DNA, proteins are also susceptible to modification by alkylating agents like this compound. The same reactive aziridinium ion that alkylates DNA can also react with nucleophilic amino acid residues in proteins. researchgate.net Residues with nucleophilic side chains, such as cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (amino group), and aspartate/glutamate (carboxyl groups), are potential targets for alkylation.

The functional consequence of such protein modification depends on the specific protein and the site of alkylation. If the modification occurs within an enzyme's active site or at a site critical for its conformation, it can lead to a loss of protein function. nih.gov For example, alkylation could inhibit an enzyme's catalytic activity or disrupt its interaction with other proteins or substrates. Given that alkylating agents can react with a broad range of cellular nucleophiles, it is likely that this compound perturbs the function of multiple proteins within the cell. The identification of specific protein targets and the functional outcomes of their modification by this compound require further proteomic-based research.

The journey of this compound into and within a cell is a critical determinant of its biological activity. The physicochemical properties of the molecule, such as its lipophilicity and size, will govern its ability to cross the cell membrane. The furan ring generally imparts lipophilic character, which may facilitate passive diffusion across the lipid bilayer.

Once inside the cell, the compound's distribution will be influenced by its affinity for different subcellular compartments and macromolecules. For instance, the parent molecule, furan, has been noted to accumulate in the liver, although this is a systemic observation and may not directly translate to subcellular localization. researchgate.net The presence of the reactive chloroethyl group means that the compound may become covalently bound to its targets (DNA, proteins), effectively sequestering it in the nucleus or other protein-rich compartments.

Some studies have utilized chloromethyl derivatives to alter the intracellular retention of fluorescent probes, suggesting that the chloroethyl group might influence how the molecule is retained within the cell or specific organelles. researchgate.net However, specific studies on the active transport or efflux of this compound are lacking. Therefore, a detailed understanding of its intracellular trafficking and final destination requires dedicated cell imaging and fractionation studies.

Mechanistic Insights into Cytotoxicity in Established Cell Lines (Without Human Relevance)

The cytotoxic potential of this compound is likely rooted in the chemical reactivity of its chloroethyl and furan moieties. The 2-chloroethyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules. solubilityofthings.com This alkylation can lead to various forms of cellular damage.

One of the primary mechanisms of cytotoxicity for compounds containing a 2-chloroethyl group is the induction of DNA damage. nih.gov This can occur through the formation of adducts with DNA bases, leading to strand breaks and interstrand cross-links. nih.gov DNA cross-linking, in particular, is a severe form of damage that can physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell death. solubilityofthings.comontosight.ai Studies on other chloroethylating agents have demonstrated their ability to produce DNA-protein cross-links as well. nih.gov

The furan ring itself also contributes to the biological activity of the compound. Furan and its derivatives have been shown to be cytotoxic and can cause pathological changes in cells. researchgate.net For instance, some furan derivatives have been investigated for their pneumotoxicity. nih.govillinois.edu While the exact mechanisms are not always fully elucidated, the metabolic activation of the furan ring can lead to the formation of reactive intermediates that contribute to cellular toxicity. researchgate.net

In the context of established cell lines, it is plausible that this compound would exhibit cytotoxic effects. For example, various 2-furamide derivatives have demonstrated cytotoxic activity against human cancer cell lines. dergipark.org.tr The specific sensitivity of a given cell line to this compound would likely depend on its metabolic and DNA repair capacities. Cells with deficiencies in DNA repair pathways may be particularly vulnerable to the effects of DNA alkylating agents. google.com For instance, research on the DNA-chloroethylating agent 2-chloroethyl (methylsulfonyl)methanesulfonate showed differential cytotoxicity in human cell lines, with cells deficient in DNA-guanine O6-alkyltransferase activity being more sensitive. nih.gov

Modulation of Biochemical Signaling Pathways (Mechanistic Focus)

The interaction of this compound with cellular components can be expected to trigger a cascade of biochemical signaling events, primarily in response to cellular stress and damage.

The induction of DNA damage by the chloroethyl group would likely activate DNA damage response (DDR) pathways. These pathways involve a complex network of proteins that detect DNA lesions, signal their presence, and promote either DNA repair or, if the damage is too extensive, programmed cell death (apoptosis). Key proteins in the DDR include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a host of downstream targets to orchestrate the cellular response.

Furthermore, the cytotoxic effects of this compound could lead to the induction of apoptosis. The presence of DNA damage is a potent trigger for the intrinsic apoptotic pathway, which is mediated by the mitochondria. Damage to DNA can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspases, the executioners of apoptosis. Studies on other adenosine (B11128) derivatives have shown the induction of apoptosis in human peripheral blood mononuclear cells through various pathways, some involving entry into the cell and direct activation of intracellular events. nih.gov

Applications of N 2 Chloroethyl 2 Furamide in Advanced Chemical and Materials Science

Utilization as a Key Building Block in Complex Organic Synthesis

The molecular architecture of N-(2-Chloroethyl)-2-furamide makes it a valuable intermediate in the synthesis of more elaborate chemical structures. The presence of the reactive 2-chloroethyl group allows for a variety of nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This reactivity is central to its utility in building complex molecular frameworks.

Organic chemists can leverage the chloroethyl moiety for reactions with amines, thiols, azides, and other nucleophiles to construct a wide array of derivatives. For instance, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide has been reported through the reaction of 2,2-diphenylethan-1-amine with furan-2-carbonyl chloride, a reaction pathway analogous to how this compound can be synthesized and subsequently modified. mdpi.com The furan (B31954) ring itself is an electron-rich aromatic system that can participate in various transformations, including Diels-Alder reactions and electrophilic substitutions, further expanding its synthetic utility. nih.gov

The amide linkage provides structural rigidity and can participate in hydrogen bonding, influencing the conformation and intermolecular interactions of the resulting molecules. This is particularly important in the design of molecules with specific biological or material properties. The combination of these features in a single, relatively simple molecule underscores the potential of this compound as a versatile starting material for the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. ontosight.ai

Role in the Development of Functional Materials (e.g., Polymers, Coatings)

The furan moiety within this compound is a key feature that allows for its application in materials science, particularly in the development of functional polymers and coatings. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived materials. researchgate.net The polymerization of furan derivatives can lead to a variety of macromolecular structures with unique properties. core.ac.uk

This compound can serve as a monomer or a precursor to monomers for polymerization reactions. The chloroethyl group can be utilized for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. This approach enables the tailoring of the polymer's properties, such as solubility, thermal stability, and chemical resistance. For example, furan-based conjugated polymers with tunable bandgaps have been synthesized, demonstrating the potential to create materials for electronic and biomedical applications. rsc.org

Furthermore, the furan ring can undergo reversible Diels-Alder reactions, which can be exploited to create self-healing polymers and dynamic materials. While direct polymerization studies of this compound are not extensively documented, the known reactivity of furan derivatives suggests its potential in creating novel polymeric materials. The synthesis of block copolymers using furan derivatives has been demonstrated, opening possibilities for creating structured materials with controlled morphologies. acs.org The development of polymers from biomass-derived monomers like furfural (B47365) is a growing field, and this compound fits within this paradigm of creating advanced materials from renewable resources. uliege.be

Catalytic and Ligand Design Applications in Chemical Transformations